An In-depth Technical Guide to 4-Methyl-2-phenylpyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Methyl-2-phenylpyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. While a specific CAS number for this exact molecule is not readily found in public databases, this document will delve into its predicted properties, logical synthetic pathways, and potential applications by drawing upon established knowledge of closely related pyrimidine derivatives. The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, and understanding the nuances of its substituted analogues is paramount for the advancement of novel drug candidates.[1][2][3][4][5]
Core Compound Profile
4-Methyl-2-phenylpyrimidine-5-carbaldehyde belongs to the pyrimidine class of heterocycles, which are integral components of nucleic acids and numerous clinically approved drugs.[2][4] The unique arrangement of a phenyl group at the 2-position, a methyl group at the 4-position, and a reactive carbaldehyde (aldehyde) group at the 5-position imparts a distinct combination of steric and electronic properties, making it a valuable building block for combinatorial chemistry and targeted drug design.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O | - |
| Molecular Weight | 198.22 g/mol | PubChem CID 116894354 (Isomer)[6] |
| IUPAC Name | 4-methyl-2-phenylpyrimidine-5-carbaldehyde | - |
| Appearance | Expected to be a solid at room temperature | General observation for similar compounds[7][8] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical principles |
| XLogP3-AA (Predicted) | ~2.1 | PubChem CID 116894354 (Isomer)[6] |
| Hydrogen Bond Donor Count | 0 | PubChem CID 116894354 (Isomer)[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID 116894354 (Isomer)[6] |
Synthesis and Methodologies
The synthesis of substituted pyrimidines is a well-established field of organic chemistry. A plausible and efficient route to 4-Methyl-2-phenylpyrimidine-5-carbaldehyde would likely involve a multi-step process starting from readily available precursors. The key challenge lies in the regioselective introduction of the substituents onto the pyrimidine core.
One of the most common methods for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. In this case, benzamidine would serve as the source of the 2-phenyl group.
A logical synthetic approach could start with the Vilsmeier-Haack formylation of a suitable precursor, a powerful method for introducing a formyl group onto an electron-rich ring system.
Caption: A plausible synthetic route to the target compound.
Step 1: Synthesis of 4-Methyl-2-phenylpyrimidine
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To a solution of benzamidine hydrochloride (1 equivalent) in ethanol, add sodium ethoxide (1.1 equivalents) and stir for 30 minutes at room temperature.
-
To this mixture, add a suitable 1,3-dicarbonyl synthon such as 3-oxo-butanal dimethyl acetal (1 equivalent).
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Methyl-2-phenylpyrimidine.
Step 2: Vilsmeier-Haack Formylation to Yield 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF, 5 equivalents) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 4-Methyl-2-phenylpyrimidine (1 equivalent) in DMF dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the resulting crude aldehyde by column chromatography to yield the final product.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized 4-Methyl-2-phenylpyrimidine-5-carbaldehyde would be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aldehyde proton (-CHO) should appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The protons of the phenyl ring will likely appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The methyl group protons (-CH₃) will be a singlet in the upfield region (δ 2.0-3.0 ppm). The remaining pyrimidine proton will also be a singlet in the aromatic region.[9][10][11]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a signal for the carbonyl carbon of the aldehyde at a characteristic downfield shift (δ 180-200 ppm). The carbons of the pyrimidine and phenyl rings will resonate in the aromatic region (δ 110-170 ppm), and the methyl carbon will appear in the upfield region (δ 15-25 ppm).[10][11][12]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (198.22).
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde group is expected around 1680-1700 cm⁻¹.
Reactivity and Potential Transformations
The presence of the aldehyde group makes 4-Methyl-2-phenylpyrimidine-5-carbaldehyde a versatile intermediate for further chemical modifications. The aldehyde can undergo a variety of classical organic reactions, allowing for the generation of a diverse library of derivatives.
Caption: Key reactions of the aldehyde functional group.
These transformations are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of the molecule's properties to enhance biological activity and improve pharmacokinetic profiles.[13][14]
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity.[1][2][3] Phenyl-substituted pyrimidines, in particular, have demonstrated a wide range of pharmacological activities, including:
-
Anticancer Agents: Many pyrimidine derivatives are potent inhibitors of kinases, enzymes that are often dysregulated in cancer. The phenyl group can form crucial hydrophobic and π-stacking interactions within the ATP-binding pocket of these enzymes.[5]
-
Antifungal Agents: Some 2-phenylpyrimidine derivatives have been identified as novel inhibitors of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[15]
-
Anti-inflammatory and Analgesic Properties: The pyrimidine core has been incorporated into molecules designed to treat inflammation and pain.[4]
-
Antiviral and Antibacterial Activity: The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them attractive candidates for the development of antiviral and antibacterial drugs that interfere with nucleic acid synthesis.[2]
4-Methyl-2-phenylpyrimidine-5-carbaldehyde serves as an excellent starting point for the synthesis of novel compounds to be screened for these and other biological activities. The aldehyde functionality provides a handle for introducing diverse chemical moieties that can interact with specific residues in a biological target, thereby modulating the compound's potency and selectivity.
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Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - NIH. (URL: [Link])
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